molecular formula C16H12N2O3S B10894575 2-{[(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoyl]amino}benzoic acid

2-{[(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B10894575
M. Wt: 312.3 g/mol
InChI Key: VYFTXLWDJCHZGR-DHZHZOJOSA-N
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Description

2-{[(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound that features a cyano group, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Formation of the Propenoyl Group: The propenoyl group can be introduced via a Knoevenagel condensation reaction between the thiophene derivative and malononitrile.

    Coupling with Benzoic Acid: The final step involves coupling the propenoyl-thiophene intermediate with benzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-{[(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{[(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Antimicrobial Action: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-2-CYANO-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID: Similar structure but lacks the methyl group on the thiophene ring.

    2-{[(E)-2-CYANO-3-(3-METHYL-2-FURYL)-2-PROPENOYL]AMINO}BENZOIC ACID: Contains a furan ring instead of a thiophene ring.

Uniqueness

2-{[(E)-2-CYANO-3-(3-METHYL-2-THIENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to the presence of the methyl-substituted thiophene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to biological targets or improve its stability in various chemical environments.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O3S/c1-10-6-7-22-14(10)8-11(9-17)15(19)18-13-5-3-2-4-12(13)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21)/b11-8+

InChI Key

VYFTXLWDJCHZGR-DHZHZOJOSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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